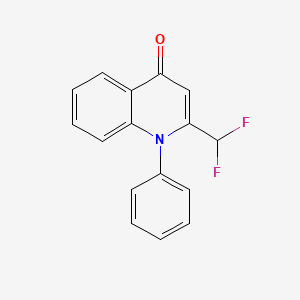

2-Difluoromethyl-1-phenyl-4(1H)-quinolone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11F2NO |

|---|---|

Molecular Weight |

271.26 g/mol |

IUPAC Name |

2-(difluoromethyl)-1-phenylquinolin-4-one |

InChI |

InChI=1S/C16H11F2NO/c17-16(18)14-10-15(20)12-8-4-5-9-13(12)19(14)11-6-2-1-3-7-11/h1-10,16H |

InChI Key |

HZMXPTCEHLLUKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

De Novo Synthetic Pathways and Reaction Mechanisms

The de novo synthesis of 2-difluoromethyl-1-phenyl-4(1H)-quinolone can be approached through convergent strategies that construct the heterocyclic core from acyclic precursors. These methods primarily rely on well-established cyclization reactions, with the key challenge being the incorporation of the difluoromethyl moiety.

Cyclization Reactions for the Quinolone Core Formation

The formation of the 4-quinolone skeleton is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this core structure. For the synthesis of the title compound, methods that join an aniline (B41778) component with a β-dicarbonyl compound are most relevant.

One of the most direct and widely used methods is the Conrad-Limpach synthesis . wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org To obtain the target molecule, N-phenylaniline (diphenylamine) would be reacted with a β-ketoester bearing a difluoromethyl group, such as ethyl 4,4-difluoroacetoacetate. The reaction proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (annulation) to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-quinolone form. wikipedia.orgnih.gov The high temperatures required, often around 250 °C, are necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring-closing step. wikipedia.orgnih.gov

The Camps cyclization offers an alternative intramolecular route. nih.govwikipedia.org This method involves the base-catalyzed cyclization of an o-acylaminoacetophenone. wikipedia.org To apply this to the target compound, one would start with an appropriately substituted N-(2-acylphenyl)amide. The precursor could be formed via amidation of a 2'-haloacetophenone, which then undergoes base-promoted intramolecular cyclization to furnish the 2-substituted 4-quinolone. nih.govacs.org The choice of base can influence the regioselectivity of the cyclization. nih.gov

Modern catalytic approaches have also been developed, including palladium-catalyzed carbonylative cyclizations. nih.govmdpi.com For instance, 2-iodoaniline (B362364) derivatives can react with terminal alkynes in the presence of a palladium catalyst and carbon monoxide (or a CO surrogate) to construct the 4-quinolone ring system. mdpi.com

| Cyclization Method | Precursors | Key Conditions | Notes |

| Conrad-Limpach Synthesis | N-phenylaniline, Ethyl 4,4-difluoroacetoacetate | High temperature (e.g., 250 °C), often in a high-boiling solvent like diphenyl ether or mineral oil. wikipedia.orgnih.gov | Proceeds via an enamine intermediate; classical method with good yields if conditions are optimized. wikipedia.org |

| Camps Cyclization | N-(2-acetylphenyl)-2,2-difluoroacetamide | Base-mediated (e.g., NaOH, KOtBu). nih.govacs.org | Intramolecular aldol-type condensation; precursor synthesis is a key step. nih.gov |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, Phenylacetylene, CO source | Pd catalyst (e.g., PdCl₂(PPh₃)₂), base, CO gas or surrogate. mdpi.com | Builds the core from three components; offers good functional group tolerance. |

Introduction of the Difluoromethyl Moiety: Novel Fluorination Strategies and Methodological Advancements

The incorporation of the CF₂H group is a critical step that defines the target structure. This can be achieved through two primary strategies: using a pre-fluorinated building block or by direct difluoromethylation of a quinolone scaffold.

Direct C-H Difluoromethylation: An alternative strategy involves the late-stage functionalization of a pre-formed 1-phenyl-4(1H)-quinolone core. This avoids handling potentially unstable fluorinated precursors. Recent advancements in C-H functionalization have made this an increasingly viable option. These methods often rely on the generation of a difluoromethyl radical (•CF₂H), which then attacks the heterocycle.

Several protocols have been developed for this purpose:

Photoredox Catalysis: Organic dyes like Rose Bengal or Eosin Y can be used as photocatalysts to generate the •CF₂H radical from a suitable precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), using visible light. nih.govresearchgate.netbohrium.comnih.gov This method is attractive due to its mild conditions and the use of O₂ from the air as a green oxidant. nih.govresearchgate.netnih.gov

Metal-Catalyzed Reactions: Transition metals, particularly copper, have been used to mediate the C-H oxidative difluoromethylation of heteroarenes with reagents like TMSCF₂H. rsc.org

Transition-Metal-Free Methods: Reagents like ethyl bromodifluoroacetate (BrCF₂COOEt) can be used for the N-difluoromethylation of certain nitrogen heterocycles, although C-difluoromethylation is a distinct challenge. rsc.org

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity: The synthesis of this compound is inherently a challenge of regiocontrol.

In the Conrad-Limpach synthesis , the regiochemical outcome is predetermined by the structure of the β-ketoester. The reaction between an aniline and an asymmetrical β-ketoester like ethyl 4,4-difluoroacetoacetate unambiguously leads to a 2-substituted-4-quinolone. wikipedia.org The alternative Knorr quinoline (B57606) synthesis, which proceeds under different conditions, would yield a 4-substituted-2-quinolone. wikipedia.org

In the Camps cyclization , regioselectivity depends on which enolate is formed and which carbonyl group is attacked. nih.gov The formation of a 4-quinolone results from the enolate of the acetyl group attacking the amide carbonyl. nih.gov

For direct C-H difluoromethylation , the regioselectivity is governed by the electronic properties of the quinolone ring. The most electron-rich or sterically accessible positions are typically favored, and achieving selective functionalization at the C-2 position would depend heavily on the specific quinolone substrate and the reaction conditions. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a factor in its synthesis. However, for the synthesis of chiral analogues (e.g., those with substituents on the phenyl ring or elsewhere on the quinolone core), enantioselective or diastereoselective methods would be required. This could involve using chiral catalysts or chiral auxiliaries in the cyclization or functionalization steps.

Functional Group Interconversions and Post-Synthetic Modifications of the Quinolone System

Once the this compound core is assembled, its chemical properties can be further tuned through post-synthetic modifications. The quinolone scaffold is amenable to various functionalization reactions, allowing for the creation of a library of analogues. qeios.com

Chemical modifications can be targeted at several positions, most commonly on the benzo-fused ring (positions C-5, C-6, C-7, and C-8). qeios.com These reactions include:

Electrophilic Aromatic Substitution: Halogenation (e.g., bromination or chlorination) and nitration can introduce functional groups onto the benzene (B151609) ring portion of the quinolone. These groups can then serve as handles for further transformations.

Cross-Coupling Reactions: If the quinolone core is prepared with a halogen substituent (e.g., from a halogenated aniline precursor), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org

C-H Activation: Direct C-H functionalization is not limited to difluoromethylation and can be used to install other groups, offering an atom-economical way to modify the scaffold. rsc.org

These modifications are crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on the biological activity of the core molecule is investigated. nih.gov

Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound and its Analogues

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of quinolones is no exception. acs.org Several strategies are employed to make the synthesis of the title compound and its derivatives more environmentally benign. sciety.orgijpsjournal.comqeios.com

Catalytic Methods: The use of catalysts is central to many modern quinolone syntheses, as they can reduce reaction times, lower energy requirements, and improve selectivity.

Metal Catalysis: As mentioned, palladium, copper, and iron catalysts are frequently used for cyclization and cross-coupling reactions in quinolone synthesis. rsc.orgorganic-chemistry.org Cobalt-catalyzed C-H activation has also been reported for preparing quinolone structures. organic-chemistry.org

Photocatalysis and Biocatalysis: The use of photocatalysts for direct difluoromethylation represents a green approach by leveraging light energy. nih.govsciety.org Biocatalytic methods are also emerging as a sustainable alternative for synthesizing quinolone scaffolds. qeios.com

Green Solvents and Energy Sources:

Traditional quinolone syntheses often require high-boiling, petroleum-derived solvents and high temperatures. nih.govacs.org Green chemistry principles encourage the use of safer solvents like water or ethanol (B145695) and energy-efficient technologies such as microwave irradiation or ultrasound. qeios.comsciety.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times for cyclization steps. qeios.com

The replacement of hazardous reagents is another key aspect. For carbonylative cyclizations, pressurized and flammable carbon monoxide gas can be replaced with safer, solid CO surrogates like molybdenum hexacarbonyl or by using formic acid as a CO source. organic-chemistry.orgnih.govmdpi.com

Atom Economy: Multicomponent reactions, which combine three or more starting materials in a single operation to form a complex product, are highly desirable as they maximize atom economy. acs.org Catalytic, one-pot syntheses of quinolones from simple precursors exemplify this principle. acs.orgorganic-chemistry.org

| Green Chemistry Approach | Example Application | Benefit |

| Catalysis | Pd-catalyzed cyclization; Photocatalytic C-H difluoromethylation. nih.govorganic-chemistry.org | Increased efficiency, milder conditions, improved selectivity. |

| Alternative Energy | Microwave-assisted Conrad-Limpach or Camps cyclization. qeios.com | Drastically reduced reaction times and energy consumption. |

| Safer Reagents | Use of formic acid or Mo(CO)₆ as a CO surrogate in carbonylative syntheses. organic-chemistry.orgmdpi.com | Avoids handling of toxic, high-pressure CO gas. |

| Green Solvents | Performing cyclization or functionalization reactions in water or ethanol. qeios.comsciety.org | Reduced environmental impact and improved safety profile. |

Chemical Reactivity and Mechanistic Studies of 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

Electrophilic and Nucleophilic Substitution Reactions on the Quinolone Ring System

The 4-quinolone scaffold is a versatile platform for various chemical transformations. The electronic nature of the ring system, influenced by the electron-withdrawing carbonyl group and the electron-donating nitrogen atom, dictates its reactivity towards electrophiles and nucleophiles. The presence of a phenyl group at the N-1 position and a difluoromethyl group at the C-2 position further modulates this reactivity.

Studies on related 4-quinolones have shown that the C-2 and C-4 positions are particularly reactive. For instance, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones typically results in the formation of adducts at the C-2 position. nih.govacs.org However, the substitution pattern on the quinolone ring can alter this regioselectivity, with some 8-methoxy-substituted quinolones yielding products from reaction at the C-4 position. nih.govacs.org This suggests that the electronic environment of the quinolone core is finely tunable.

While direct studies on the electrophilic substitution of 2-difluoromethyl-1-phenyl-4(1H)-quinolone are not extensively documented, the general principles of aromatic chemistry suggest that the phenyl ring at the N-1 position and the benzo portion of the quinolone ring would be the most likely sites for electrophilic attack. The specific conditions of the reaction would determine the precise outcome.

Nucleophilic attack is also a key feature of quinolone chemistry. The C-4 carbonyl group is a prime site for nucleophilic addition. Furthermore, transition-metal-free oxidative cyclization reactions of alkynes with isatins provide a pathway to structurally diverse 4-quinolones, highlighting the susceptibility of related precursors to cyclization via nucleophilic attack. organic-chemistry.org In some synthetic routes to 4-quinolones, intramolecular nucleophilic aromatic substitution (SNAr) is a key step. organic-chemistry.org

Table 1: Regioselectivity in Reactions of the 4-Quinolone Core

| Reaction Type | Reagents | Position of Reaction | Reference |

|---|---|---|---|

| Electroreductive Coupling | Benzophenones, Trimethylsilyl chloride | C-2 | nih.govacs.org |

| Electroreductive Coupling | Benzophenones (with 8-methoxy substituent) | C-4 | nih.govacs.org |

| Intramolecular SNAr | (Z)-β-chlorovinyl ketones with amines | C-4 | organic-chemistry.org |

Reactivity of the Difluoromethyl Group: Defluorination, Radical Reactions, and Ligand Exchange

The difluoromethyl (CF2H) group imparts unique properties to organic molecules and has distinct reactivity. It is recognized as a lipophilic hydrogen bond donor, a feature that can influence intermolecular interactions. nih.govacs.org This group is also considered a bioisostere of alcohol and thiol functionalities. nih.govacs.org

In terms of stability, the difluoromethyl group is generally more resistant to defluorination under both acidic and basic conditions compared to monofluoromethyl groups. researchgate.net However, photodegradation has been shown to induce defluorination in some fluoroquinolone structures. researchgate.net

The C-H bond in the difluoromethyl group can be susceptible to radical abstraction. While specific studies on radical reactions of this compound are limited, research on other systems demonstrates that radical processes can be initiated at such positions. For example, photocatalytic radical-induced reactions have been used to construct quinolin-2(1H)-ones, and these reactions can be suppressed by radical inhibitors, confirming the involvement of radical intermediates. nih.gov

The synthesis of compounds containing a difluoromethyl group can be achieved through various methods. One approach involves the hydrogenation of a gem-difluoroalkene moiety using a palladium catalyst. nih.govacs.org Another strategy employs difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent for nucleophilic difluoromethylation reactions. cas.cn

Table 2: Reactivity of the Difluoromethyl Group

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrogen Bond Donation | Acts as a lipophilic hydrogen bond donor. | nih.govacs.org |

| Defluorination | Generally stable, but can occur under photochemical conditions. | researchgate.netresearchgate.net |

| Radical Abstraction | The C-H bond can be a site for radical initiation. | nih.gov |

| Synthesis via Hydrogenation | Can be formed by the reduction of a gem-difluoroalkene. | nih.govacs.org |

Oxidation-Reduction Chemistry of the Quinolone Core

The 4-quinolone core can participate in both oxidation and reduction reactions. Electroreductive coupling with benzophenones demonstrates the susceptibility of the quinolone ring to reduction. nih.govacs.org The reaction mechanism involves the transfer of electrons to the quinolone system, leading to the formation of a radical anion intermediate which then couples with the benzophenone.

Conversely, oxidative processes are often employed in the synthesis of the 4-quinolone ring itself. For example, an iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones provides a route to a wide range of 4-quinolones. organic-chemistry.orgorganic-chemistry.org This process involves the in-situ oxidation of the alcohol or methyl arene to an aldehyde, followed by condensation and cyclization. organic-chemistry.org

The Elbs peroxodisulfate oxidation offers a method for the functionalization of the 4(1H)-quinolone core, specifically leading to the introduction of a hydroxyl group at the 3-position. uni-konstanz.de This indicates that the quinolone ring is susceptible to oxidation under appropriate conditions.

Table 3: Oxidation and Reduction Reactions of the 4-Quinolone Core

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Electroreductive Coupling | Benzophenones / Electrolysis | Reduction and C-C bond formation at C-2 | nih.govacs.org |

| Oxidative Coupling | Alcohols/Methyl Arenes, 2-Amino Phenyl Ketones / Fe(III) catalyst | Synthesis of the 4-quinolone ring | organic-chemistry.orgorganic-chemistry.org |

| Elbs Oxidation | Peroxodisulfate | Hydroxylation at C-3 | uni-konstanz.de |

Mechanistic Investigations into Key Transformations and Degradation Pathways in Controlled Research Environments

Mechanistic studies provide valuable insights into the reactivity and stability of this compound. The degradation of related fluoroquinolones has been observed under photochemical conditions, which can lead to the cleavage of the carbon-fluorine bond. researchgate.net

The mechanism of the electroreductive coupling of 4-quinolones with benzophenones has been investigated, suggesting a pathway involving single electron transfer to the quinolone, formation of a radical anion, and subsequent coupling. nih.gov

Radical cyclization pathways are also relevant to the formation and transformation of quinolone structures. For instance, the transition-metal-free synthesis of quinolin-2(1H)-ones from N-aryl-β-bromo-α,β-unsaturated amides is proposed to proceed through a radical-mediated cyclization. acs.org Similarly, photocatalytic methods for synthesizing quinolin-2(1H)-ones from diynes involve trichloromethyl radical-triggered annulation, with the mechanism being supported by radical trapping experiments. nih.gov These studies underscore the potential for radical-mediated transformations in the quinolone system of this compound.

Table 4: Potential Mechanistic Pathways for Transformations of the Quinolone System

| Transformation | Proposed Mechanistic Pathway | Key Intermediates | Reference |

|---|---|---|---|

| Photodegradation | Photochemically induced C-F bond labilization | Radical species | researchgate.net |

| Electroreductive Coupling | Single electron transfer and coupling | Radical anion | nih.gov |

| Cyclization to Quinolones | Radical-triggered annulation | Carbon-centered radicals | nih.govacs.org |

Advanced Spectroscopic and Structural Characterization in Research of 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure and conformation of molecules in solution. For 2-Difluoromethyl-1-phenyl-4(1H)-quinolone, ¹H and ¹³C NMR studies provide critical information about the chemical environment of each atom.

Detailed research findings from studies on related quinoline (B57606) derivatives show that the chemical shifts are highly dependent on the substituents and their positions on the quinoline ring system. uncw.edu The electronegativity of the nitrogen heteroatom and the carbonyl group significantly influences the electronic environment of nearby protons and carbons, typically causing them to resonate at lower fields (higher ppm values). In the case of this compound, the difluoromethyl group (-CHF₂) at the C2 position introduces a characteristic splitting pattern in the ¹H NMR spectrum due to spin-spin coupling between the hydrogen and the two fluorine atoms (a triplet with a J-coupling constant, JHF). The ¹⁹F NMR spectrum would correspondingly show a doublet.

The orientation of the N-bound phenyl ring relative to the quinolone core is a key stereochemical feature. Due to steric hindrance with the substituent at the C2 position, a significant dihedral angle is expected between the two ring systems. This is confirmed in studies of analogous compounds, such as 1-Phenyl-2-trifluoromethyl-4-quinolone, where the phenyl ring is oriented nearly perpendicular to the quinolinyl ring. nih.gov This rotation restricts the movement of the phenyl group and results in distinct signals for the ortho, meta, and para protons of the phenyl ring. Concentration-dependent NMR studies on quinoline derivatives have also been used to investigate intermolecular π-π stacking interactions, where changes in chemical shifts upon dilution can indicate the presence of self-association in solution. uncw.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on general data for quinolone derivatives. Actual experimental values may vary.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Features |

| H3 (Quinolone) | 7.0 - 8.0 | 110 - 120 | Singlet, downfield due to adjacent C=O |

| H5-H8 (Quinolone) | 7.5 - 8.5 | 120 - 140 | Aromatic multiplet signals |

| H (CHF₂) | 6.5 - 7.5 | 110 - 125 (t, ¹JCF) | Triplet due to coupling with two F atoms |

| Phenyl Protons | 7.2 - 7.8 | 125 - 145 | Multiplet signals for ortho, meta, para H |

| C2 (Quinolone) | - | 145 - 155 (t, ²JCF) | Signal split into a triplet by two F atoms |

| C4 (Quinolone) | - | >175 | Carbonyl carbon, most downfield signal |

| C4a, C8a (Quinolone) | - | 135 - 145 | Quaternary carbons at ring junction |

| C (CHF₂) | - | 110 - 125 (t, ¹JCF) | Carbon signal is a triplet |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Fragmentation Pathways and Isotope Studies

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₁F₂NO), HRMS would confirm its exact mass.

Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like electrospray ionization (ESI), are used to study the fragmentation patterns of the protonated molecule [M+H]⁺. Studies on a wide range of quinolone antibiotics reveal common and predictable fragmentation pathways. nih.govresearchgate.net The core quinolone structure typically undergoes characteristic losses, such as the neutral loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). nih.govresearchgate.net The presence of the difluoromethyl group and the N-phenyl substituent creates unique fragmentation channels that can be used for identification. The initial fragmentation might involve the loss of the difluoromethyl radical or related neutral species. Subsequent fragmentation of the main quinolone scaffold would follow established pathways for this class of compounds.

Table 2: Plausible ESI-MS/MS Fragmentation Pathways for this compound Note: Based on fragmentation patterns of related quinolones. nih.govresearchgate.net The precursor ion is [M+H]⁺.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 272.08 | 254.07 | H₂O (18.01) | Loss of water, a common fragmentation for compounds with a carbonyl and adjacent C-H. |

| 272.08 | 244.08 | CO (27.99) | Loss of the carbonyl group from the quinolone ring. |

| 272.08 | 221.08 | CHF₂ (51.01) | Cleavage of the C2-substituent. |

| 254.07 | 226.08 | CO (27.99) | Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |

| 244.08 | 167.07 | C₆H₅ (77.04) | Loss of the phenyl group from the nitrogen atom. |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystal structure data for this compound is not publicly available, extensive data exists for the closely related analogue, 1-Phenyl-2-trifluoromethyl-4-quinolone . nih.gov

The analysis of this analogue reveals critical structural features that are directly applicable to the difluoromethyl compound. The molecule crystallizes in the monoclinic space group P2₁/c. nih.gov A key finding is the conformation of the N-phenyl group, which is twisted almost orthogonally (dihedral angle of 89.7°) relative to the plane of the quinolone ring system. nih.gov This conformation is adopted to minimize the steric repulsion between the phenyl ring and the bulky trifluoromethyl group at the C2 position. A similar perpendicular arrangement is expected for the difluoromethyl compound.

In the broader class of phenyl-substituted quinolones and related heterocycles, crystal packing is often dictated by a combination of weak intermolecular interactions. mdpi.com These include C–H···O hydrogen bonds, where a hydrogen atom from a phenyl or quinolone ring interacts with the carbonyl oxygen of a neighboring molecule, and π–π stacking interactions between the aromatic rings. mdpi.comiucr.orgnih.gov Hirshfeld surface analysis is a computational tool frequently used to visualize and quantify these intermolecular contacts within the crystal structure. nih.goveurjchem.com

Table 3: Crystallographic Data for the Analogous Compound 1-Phenyl-2-trifluoromethyl-4-quinolone Source: Data from Acta Crystallographica Section E, 2008. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₀F₃NO |

| Formula Weight | 289.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7403 (5) |

| b (Å) | 17.574 (1) |

| c (Å) | 8.7559 (6) |

| β (°) | 103.931 (2) |

| Volume (ų) | 1305.4 (1) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 295 (2) |

| Dihedral Angle (Phenyl-Quinolone) | 89.7 (1)° |

Vibrational Spectroscopy (Infrared and Raman) for Understanding Functional Group Dynamics and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes. The most prominent band in the IR spectrum is typically the C=O stretching vibration of the ketone group, expected in the 1600-1650 cm⁻¹ region. mdpi.com The precise position of this band is sensitive to the electronic environment and any hydrogen bonding interactions. The C-F stretching vibrations of the difluoromethyl group would appear as strong bands in the 1000-1100 cm⁻¹ region.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the quinolone and phenyl rings appear in the 1450-1600 cm⁻¹ range. nih.gov Comparing the spectra of related quinolone compounds allows for the assignment of specific bands to particular vibrational modes. mdpi.comnih.gov For instance, studies on quinolones have shown that C-N stretching vibrations can be identified in the 1230-1325 cm⁻¹ range. mdpi.com In the solid state, shifts in the C=O and N-H (if present in related structures) or C-H stretching frequencies can provide direct evidence of intermolecular hydrogen bond formation, which correlates with findings from X-ray diffraction. capes.gov.br

Table 4: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on typical ranges for the functional groups found in related quinolone compounds. mdpi.comnih.govcapes.gov.br

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Comments |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Phenyl and quinolone rings |

| C=O Stretch | 1600 - 1650 | IR (strong) | Ketone group at C4 |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Phenyl and quinolone rings |

| C-N Stretch | 1230 - 1325 | IR, Raman | Quinolone ring vibration |

| C-F Stretch | 1000 - 1100 | IR (strong) | Difluoromethyl group vibrations |

| Ring Deformation | 700 - 900 | IR, Raman | Out-of-plane bending of C-H bonds |

Theoretical and Computational Chemistry Studies of 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer insights into various molecular properties without the need for empirical data.

For 2-Difluoromethyl-1-phenyl-4(1H)-quinolone, DFT calculations could be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial information about the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would require specific computational studies on the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing a dynamic picture of its behavior.

For this compound, MD simulations could reveal the preferred conformations of the phenyl and difluoromethyl groups relative to the quinolone core. A key structural feature to consider is the steric hindrance that may arise between the substituents. In a closely related compound, 1-Phenyl-2-trifluoromethyl-4-quinolone, crystallographic studies have shown that the N-bound phenyl ring is oriented nearly orthogonally to the quinolinyl ring to avoid steric clashes with the trifluoromethyl group. manchesterorganics.comnih.gov A similar perpendicular orientation would be expected for the difluoromethyl analogue, which MD simulations could confirm and quantify in a solution environment.

In Silico Prediction of Potential Biological Targets and Ligand-Binding Interactions (Excluding Clinical Human Relevance)

In silico methods are widely used in academic research to predict the potential biological targets of a compound and to study its binding interactions at a molecular level. These computational techniques can screen a compound against a vast library of known protein structures to identify potential binding partners.

For this compound, a common approach would be reverse docking, where the molecule is docked into the binding sites of a panel of proteins to predict its most likely biological targets. The quinolone scaffold is a well-known pharmacophore present in many biologically active compounds, including DNA gyrase inhibitors. researchgate.net Therefore, it would be logical to investigate its potential interaction with bacterial DNA gyrase or topoisomerase IV. researchgate.net

Molecular docking simulations would be the primary tool for this investigation. These simulations predict the preferred binding orientation of the ligand (this compound) within the active site of a target protein and estimate the binding affinity. The results of these simulations can provide insights into the specific amino acid residues involved in the binding interaction, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, studies on 4-phenyl-2-quinolone derivatives have used molecular docking to explore their binding mode in the colchicine-binding pocket of tubulin. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Bacterial Target

| Parameter | Predicted Value/Residues | Type of Interaction |

| Binding Affinity | -8.5 kcal/mol | Estimated strength of the binding interaction. |

| Hydrogen Bonds | Asp87, Ser83 | Key polar interactions stabilizing the complex. |

| Hydrophobic Interactions | Val120, Pro78 | Non-polar interactions contributing to binding. |

| Pi-Pi Stacking | Phe104 | Interaction with an aromatic residue in the binding site. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The target and interacting residues are for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening Applications in Academic Drug Discovery Research

Pharmacophore modeling and virtual screening are indispensable tools in modern academic drug discovery research for the identification of new lead compounds. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

A pharmacophore model for a class of compounds like quinolones can be developed based on the structures of known active molecules. For fluoroquinolones, a successful pharmacophore model has been generated, featuring hydrogen bond acceptors and hydrophobic moieties as key features for DNA gyrase inhibition. researchgate.net A similar approach could be applied to a series of this compound analogues, should their biological activity data become available.

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds with a desired biological activity. These hits can then be acquired or synthesized for further experimental testing. Virtual screening has been successfully employed for various quinoline-based libraries to identify potential inhibitors for targets such as those in SARS-CoV-2. The application of these techniques could significantly accelerate the discovery of new academic research probes based on the this compound scaffold.

Mechanistic Insights into Biological Interactions of 2 Difluoromethyl 1 Phenyl 4 1h Quinolone Preclinical/in Vitro Research Focus

Enzyme Inhibition and Activation Studies: Characterization of Kinetic Mechanisms and Binding Affinities (e.g., Kinases, Proteases)

Specific enzyme inhibition or activation studies detailing the kinetic mechanisms and binding affinities for 2-Difluoromethyl-1-phenyl-4(1H)-quinolone are not extensively documented in public literature. However, research on structurally related quinolone classes provides a framework for its potential enzymatic targets.

The primary and most well-documented targets for the fluoroquinolone class of compounds are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are critical for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome, ultimately causing cell death. youtube.comnih.gov Quinolones are known to stabilize the complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand. youtube.com

In the context of anticancer research, certain quinolone derivatives have been shown to target enzymes relevant to human cell proliferation. For instance, some fluorinated 2-phenyl-4-quinolone derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism distinct from topoisomerase inhibition. nih.gov One such derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, demonstrated an IC₅₀ value of 0.46 µM for tubulin polymerization inhibition. nih.gov Furthermore, other heterocyclic structures incorporating a difluoromethyl group have been designed as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), highlighting the potential for this moiety to interact with various enzyme active sites. nih.gov

Table 6.1: Representative Enzyme Inhibition Data for Quinolone Derivatives This table presents data for structurally related compounds to illustrate typical enzymatic inhibition profiles, as specific data for this compound is not available.

| Compound Class/Example | Enzyme Target | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| Fluoroquinolones (General) | Bacterial DNA Gyrase | Varies by compound and species | nih.gov |

| Fluoroquinolones (General) | Bacterial Topoisomerase IV | Varies by compound and species | rsc.org |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Tubulin Polymerization | 0.46 µM | nih.gov |

| Ciprofloxacin (B1669076) (Reference) | Human Topoisomerase II | Activity demonstrated, variable IC₅₀ | mdpi.com |

Receptor Binding and Ligand-Target Interactions in Cellular or Subcellular Systems

Direct receptor binding assays for this compound are not described in the reviewed literature. The established mechanism for fluoroquinolones involves binding not to a receptor in the traditional sense, but to the transient enzyme-DNA complex. youtube.com This interaction with DNA gyrase or topoisomerase IV complexed with DNA is what converts these essential enzymes into cellular toxins that fragment the chromosome. nih.gov

For anticancer activities, studies on related antimitotic 2-phenyl-4-quinolone derivatives show that they interact with tubulin at the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics. nih.gov Molecular docking studies on a different class, 4-phenyl-2-quinolone derivatives, have also been used to predict and rationalize their binding mode within the colchicine-binding pocket of tubulin. nih.gov These findings suggest that the phenyl-quinolone scaffold can be adapted to interact with specific pockets on protein targets.

Elucidation of Cellular Pathway Modulation and Signal Transduction Interrogation

While specific studies on this compound are absent, the broader quinolone class is known to modulate several critical cellular pathways, particularly in cancer cell lines.

The most recognized downstream effect of quinolone-induced DNA damage (via topoisomerase inhibition) is the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov This is a common mechanism for many chemotherapeutic agents. Quinolones can trigger the intrinsic apoptotic pathway, often involving mitochondrial dysfunction. nih.gov Cell cycle analysis frequently shows that these compounds cause arrest in the S and G2/M phases, which is consistent with the disruption of DNA replication. nih.gov

Beyond apoptosis, other signaling pathways can be affected. Some flavonoids and other polyphenolic compounds, which share some structural similarities with the quinolone core, are known to modulate MAPK signaling pathways (including ERK, JNK, and p38) and the PI3K/Akt survival pathway. nih.gov While this is an indirect association, it highlights the potential for complex heterocyclic molecules to engage with cellular signaling cascades.

Antimicrobial Mechanisms of Action in Laboratory Strains: Target Identification and Resistance Pathways

No specific antimicrobial data for this compound against laboratory strains has been published. However, the mechanism of action for the fluoroquinolone class is well-established and would be the expected mechanism for any new derivative exhibiting antibacterial properties.

Target Identification : The primary targets are bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). rsc.orgyoutube.com In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target. youtube.com Inhibition of these enzymes prevents the proper management of DNA supercoiling and decatenation of daughter chromosomes during replication, leading to cell death. nih.govrsc.org

Resistance Pathways : Bacteria develop resistance to quinolones through two main mechanisms:

Target-mediated resistance : This occurs through point mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes. These mutations alter the enzyme structure, reducing the binding affinity of the quinolone drug. nih.gov

Altered drug accumulation : This can be caused by the overexpression of native efflux pumps that actively transport the drug out of the bacterial cell or by the down-regulation of porin proteins in the outer membrane of Gram-negative bacteria, which reduces drug influx. rsc.orgnih.gov

Anticancer Mechanisms in Cell Lines and Preclinical Animal Models: Apoptotic Induction, Angiogenesis Inhibition

While no preclinical anticancer studies specifically cite this compound, numerous studies on fluoroquinolone and phenyl-quinolone derivatives have established their potential as anticancer agents. mdpi.comdntb.gov.ua

Apoptotic Induction : The primary anticancer mechanism reported for many quinolone derivatives is the inhibition of human topoisomerase II, an enzyme analogous to bacterial gyrase. mdpi.comresearchgate.net This inhibition leads to DNA damage, cell cycle arrest (typically at G2/M phase), and the induction of apoptosis. nih.gov Studies on ciprofloxacin derivatives, for example, have confirmed their ability to induce apoptosis in breast, lung, and ovarian cancer cell lines. mdpi.com

Angiogenesis Inhibition : The disruption of angiogenesis is another potential anticancer mechanism. While less documented for quinolones than apoptosis, some studies on related compounds have explored this avenue. For example, gemifloxacin, a fluoroquinolone antibiotic, was shown to inhibit the migration and invasion of human colon cancer cells, processes that are related to metastasis and can be influenced by the tumor microenvironment's vascularity. dntb.gov.ua

Antimitotic Activity : As mentioned previously, certain 2-phenyl-4-quinolone derivatives function as potent antimitotic agents by inhibiting tubulin polymerization, a mechanism distinct from topoisomerase inhibition. nih.gov This leads to mitotic arrest and apoptosis.

Table 6.5: Representative Anticancer Activity of Quinolone Derivatives in Cell Lines This table shows examples of anticancer activity for related quinolone compounds, as specific data for this compound is not available.

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-acylated ciprofloxacin derivative (32) | MCF-7 (Breast) | Cytotoxic Activity (IC₅₀ = 4.3 µM) | mdpi.com |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13) | Renal & Melanoma Lines | Potent Cytotoxicity (log GI₅₀ < -8.00) | nih.gov |

| Gemifloxacin | Colon Cancer Cells | Inhibition of migration and invasion | dntb.gov.ua |

| 2-Phenyl-4-quinolone derivatives | Raji Cells | Inhibition of EBV-EA activation | nih.gov |

Structure-Activity Relationships (SAR) in Relation to Specific Biological Targets and Cellular Responses

Specific SAR studies for this compound are not available. However, extensive SAR data for the quinolone scaffold provides valuable insights into how different substituents influence biological activity. nih.govnih.govresearchgate.net

N1-Substituent : The substituent at the N1 position is crucial for potency. For antibacterial activity, small alkyl groups like ethyl or a cyclopropyl (B3062369) group often enhance activity against DNA gyrase. nih.gov The presence of a larger phenyl group at N1, as in the title compound, is a common feature in derivatives explored for anticancer activity rather than antibacterial effects. nih.govnih.gov

C2-Substituent : The C2 position is less commonly substituted in antibacterial quinolones. However, in anticancer derivatives, modifications here can be significant. The presence of a trifluoromethyl group at C2 has been explored in quinolone-hydantoin hybrids for antibacterial activity. mdpi.com The difluoromethyl group (CHF₂) in the title compound is an interesting isostere for hydroxyl or thiol groups and can influence binding through hydrogen bond donation and steric effects.

C4-Oxo Group : The ketone at the C4 position is generally considered essential for the primary activity of both antibacterial and some anticancer quinolones, often involved in coordinating with metal ions in the enzyme active site. nih.gov

Investigation of Metabolic Transformations and Enzyme Interactions in Non-Human Biological Systems

There is no published research on the metabolic transformations or enzyme interactions of this compound in non-human biological systems such as liver microsomes or in preclinical animal models. Research in this area would typically investigate metabolic pathways such as oxidation, glucuronidation, and sulfation, mediated by cytochrome P450 (CYP) enzymes and other transferases. For the broader fluoroquinolone class, metabolism varies significantly depending on the specific side chains, but it is generally limited, with the parent compound being the major active moiety.

Analytical Methodologies for Research and Quantification of 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of 2-Difluoromethyl-1-phenyl-4(1H)-quinolone in research samples. The development of a robust HPLC method is a critical step in the research and development pipeline for this compound. A simple isocratic HPLC procedure can be adapted for the analysis of various quinolone compounds and their metabolites in clinical specimens. nih.gov

Method development typically involves the selection of a suitable stationary phase, mobile phase composition, and detector. For quinolone derivatives, reversed-phase columns, such as C8 or C18, are commonly employed. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. nih.govnih.gov A study on the simultaneous determination of multiple fluoroquinolones utilized a mobile phase of 10% trichloroacetic acid and methanol (B129727) (80:20 v/v) for extraction. nih.gov

Validation of the HPLC method is performed to ensure its reliability, and includes assessment of parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For a range of fluoroquinolones, linearity has been demonstrated to be higher than 0.99, with intra- and inter-assay precisions lower than 3.5% and 10.9%, respectively. nih.gov Recoveries for these compounds have been found to range from 73% to 110%. nih.gov

Interactive Data Table: Illustrative HPLC Parameters for Quinolone Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C8 or C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | nih.govnih.gov |

| Detector | UV or Fluorescence | nih.gov |

| Linearity (r²) | >0.99 | nih.gov |

| Precision (RSD) | <11% | nih.gov |

| Recovery | 73-110% | nih.gov |

This table presents typical parameters for the HPLC analysis of quinolone derivatives and should be adapted and validated for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatility and Thermostability Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and can be applied to study the volatility and thermostability of this compound. For GC-MS analysis, the compound must be sufficiently volatile and thermally stable to be vaporized without decomposition. In some cases, derivatization to a more volatile compound, such as a phenyl acetate (B1210297) derivative, may be necessary. researchgate.net

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS detector provides mass information for identification. The hydrogenation of quinolines has been studied using GC-MS to determine product yields. acs.org The technique has also been used to analyze volatile flavor compounds in various matrices, demonstrating its utility in complex sample analysis. researchgate.net

Thermostability can be assessed by subjecting the compound to a range of temperatures in the GC inlet and observing for any degradation products. The resulting mass spectra can be compared to a library for identification of any breakdown products, providing insights into the thermal lability of the molecule.

Interactive Data Table: Example GC-MS Conditions for Analysis of Related Compounds

| Parameter | Value | Reference |

| Column | Capillary column (e.g., DB-5ms) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Split/Splitless | researchgate.net |

| Temperature Program | Ramped from low to high temperature | researchgate.net |

| Detector | Mass Spectrometer (EI mode) | researchgate.net |

This table provides a general set of conditions that would need to be optimized for the specific analysis of this compound.

Spectrophotometric and Fluorometric Assays for Quantitative Analysis in Academic Laboratory Settings

Spectrophotometric and fluorometric assays offer rapid and cost-effective methods for the quantitative analysis of this compound in academic laboratory settings. These techniques are based on the principle that the compound absorbs or emits light at specific wavelengths.

UV-Visible spectrophotometry can be used to quantify the compound by measuring its absorbance at a wavelength of maximum absorption (λmax). The concentration is then determined using a calibration curve prepared with standards of known concentration. nih.gov

Fluorometric assays are generally more sensitive and selective than spectrophotometric methods. Many quinolone derivatives exhibit native fluorescence, which can be exploited for their quantification. The development of a fluorometric assay involves determining the optimal excitation and emission wavelengths. For some fluoroquinolones, dual-wavelength fluorescence detection has been employed to enhance sensitivity and selectivity. A study on a novel photosensitizer, MCQ-1, showed a maximum absorption peak at 460 nm and strong red fluorescence in the 600–700 nm region. rsc.org The fluorescence of some quinolone derivatives can be influenced by the pH of the solution. rsc.org

Interactive Data Table: Spectroscopic Properties of a Related Quinolone Derivative (MCQ-1)

| Property | Wavelength (nm) | Reference |

| Absorption Maximum (λmax) | 460 | rsc.org |

| Emission Maximum (λem) | 630 | rsc.org |

| Stokes Shift | 170 | rsc.org |

This table shows the photophysical properties of a related quinolone compound and serves as an example. The specific wavelengths for this compound would need to be experimentally determined.

Electrochemical Methods for Detection and Redox Characterization in Research Contexts

Electrochemical methods provide a sensitive and selective approach for the detection and redox characterization of this compound. These techniques are based on the measurement of the electrical response (current or potential) of the analyte at an electrode surface. nih.gov

Cyclic voltammetry (CV) is a commonly used technique to study the redox behavior of electroactive compounds. By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of the compound can be obtained. imrpress.com The interaction of ciprofloxacin (B1669076) with DNA has been investigated using CV, where a decrease in the oxidation peak current was observed in the presence of DNA. imrpress.com

Electrochemical sensors and biosensors have been developed for the detection of fluoroquinolones, offering advantages such as rapid analysis, cost-effectiveness, and potential for miniaturization. nih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. nih.govimrpress.com The electrochemical oxidation of fluoroquinolones has been studied, revealing that the oxidation mechanisms often involve the hydroxylation and cleavage of the piperazinyl ring. nih.gov

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis and Metabolite Profiling in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the identification of metabolites of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. mdpi.comstorkapp.me This technique allows for the on-line identification of compounds in complex mixtures, such as plant extracts or biological fluids, without the need for isolation. mdpi.comstorkapp.me LC-NMR is particularly useful for the analysis of natural products and for studying drug metabolism. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that can be used for the analysis of volatile compounds. The GC separates the components of a mixture, and the IR detector provides information about the functional groups present in each component, aiding in their identification.

Metabolite profiling of related compounds, such as ortho-, meta-, and para-fluorofentanyl, has been successfully carried out using high-resolution mass spectrometry, identifying various hydroxylated metabolites and N-dealkylation products. nih.gov Similar approaches can be applied to investigate the metabolism of this compound. The use of ¹H-NMR based metabolomic profiling has also been demonstrated to be a powerful tool for understanding the effects of drugs on cellular metabolism. plos.org

Chemical Biology Applications and Probe Development with 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

Design and Synthesis of Molecular Probes for Target Identification and Validation in Biological Systems

The design of molecular probes based on the 2-Difluoromethyl-1-phenyl-4(1H)-quinolone scaffold is centered on the strategic incorporation of reporter groups and reactive functionalities to enable the detection and identification of biological targets. The inherent fluorescence of the quinolone core serves as a valuable starting point for the development of "turn-on" or ratiometric probes.

The synthesis of such probes often involves multi-step organic reactions. A general approach begins with the synthesis of the core quinolone structure. For instance, the Conrad-Limpach or Knorr quinoline (B57606) synthesis can be adapted to produce the 2-difluoromethyl-4-quinolone core. Subsequent modifications can be introduced at various positions of the quinolone ring or the N-phenyl substituent. For example, a reactive group for target binding or a linker for attaching a reporter molecule can be installed.

One common strategy in probe design is to append a recognition moiety that selectively interacts with a specific analyte or biomolecule. This interaction then elicits a change in the photophysical properties of the quinolone fluorophore. For example, derivatives of 2(1H)-quinolone have been functionalized with groups like malonate to act as fluorescent probes for biothiols such as L-cysteine and L-glutathione. nih.gov The reaction of the thiol with the malonate group leads to a detectable change in fluorescence, allowing for the quantification of these important biological molecules. nih.gov

Another approach involves creating probes that respond to changes in the local microenvironment, such as pH. Researchers have synthesized quinoline-pyrene conjugates that exhibit significant red shifts in their fluorescence emission at lower pH values. nih.gov These probes have been successfully used for sensing intracellular pH and have shown excellent selectivity and reversible emission behavior. nih.gov Such a strategy could be applied to the this compound scaffold to develop probes for studying acidic organelles like lysosomes.

Development of Photoaffinity Labels or Fluorescent Tags Based on the Quinolone Scaffold

The favorable photophysical properties of the quinolone core make it an excellent scaffold for developing fluorescent tags and photoaffinity labels. nih.gov These tools are instrumental in identifying protein-protein interactions and elucidating the binding partners of bioactive small molecules.

Fluorescent Tags: The intrinsic fluorescence of the quinolone ring system can be modulated by introducing various substituents. The 2(1H)-quinolone fluorophore has been selected for its desirable photophysical properties in the development of fluorescent probes. nih.gov By attaching a this compound moiety to a known ligand or biomolecule, its localization and trafficking within a cell can be visualized using fluorescence microscopy. The difluoromethyl group at the 2-position can influence the electronic properties of the quinolone system, potentially enhancing its quantum yield and photostability, which are critical features for a robust fluorescent tag.

Photoaffinity Labels: To create a photoaffinity label, a photoreactive group, such as a phenyl azide (B81097) or a diazirine, would need to be incorporated into the this compound structure. Upon photoactivation with UV light, this group forms a highly reactive intermediate that can covalently crosslink with nearby biomolecules, typically proteins. rsc.org This covalent attachment allows for the "capture" of transient interactions, enabling the subsequent isolation and identification of the binding partners through techniques like mass spectrometry. The synthesis of such a label would involve incorporating a photoreactive moiety onto the quinolone scaffold, for instance, on the N-phenyl ring, in a position that does not disrupt its binding to the target protein.

Utilization as Chemical Tools for Investigating Specific Biological Processes or Pathways

Quinolone derivatives have been instrumental as chemical tools for dissecting complex biological pathways. By acting as inhibitors or modulators of specific enzymes or protein-protein interactions, they allow researchers to probe the function of these targets in cellular and organismal contexts.

For example, derivatives of 2(1H)-quinolone have been designed and synthesized to act as inhibitors of the transforming growth factor-β (TGF-β)/Smad signaling pathway. nih.gov One such compound, 20f, was found to reduce the expression of fibrogenic proteins by inhibiting both the TGF-β/Smad-dependent pathway and the ERK1/2 and p38 pathways. nih.gov This demonstrates the potential of quinolone-based compounds to serve as chemical probes for studying the molecular mechanisms of diseases like idiopathic pulmonary fibrosis. nih.gov

Furthermore, fluorinated 2-phenyl-4-quinolone derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization. nih.gov One compound, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited potent cytotoxic activities and was found to be a powerful inhibitor of tubulin polymerization, with activity comparable to well-known antimitotic agents. nih.gov This highlights the utility of the quinolone scaffold in developing chemical tools to investigate the cytoskeleton and its role in cell division and cancer.

Future Research Directions and Unaddressed Challenges for 2 Difluoromethyl 1 Phenyl 4 1h Quinolone

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches for Analogues and Derivatives

The synthesis of quinolone scaffolds is a well-established area of organic chemistry, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies remains a critical endeavor. For 2-Difluoromethyl-1-phenyl-4(1H)-quinolone and its future analogues, research into novel synthetic strategies is paramount.

Traditional methods for quinolone synthesis, such as the Conrad-Limpach and Camps cyclizations, often involve harsh reaction conditions, hazardous reagents, and lengthy reaction times. usda.govuni-konstanz.denih.gov The future of synthesizing derivatives of this compound will likely focus on green chemistry principles to mitigate these drawbacks. nih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various quinolone derivatives. nih.gov

Ultrasonication: The use of ultrasound can enhance reaction rates and yields in heterocyclic synthesis, offering a greener alternative to conventional heating. jfda-online.com

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for catalysts and hazardous organic solvents is a significant goal in sustainable chemistry. nih.govjfda-online.com

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are performed in a single reaction vessel improves efficiency and reduces waste. thieme-connect.de

Novel Catalytic Systems: The exploration of nanocatalysts and biocatalysts presents an opportunity for developing highly efficient and reusable catalytic systems for quinolone synthesis. nih.gov

A comparative overview of traditional versus modern synthetic approaches for quinolone scaffolds is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Quinolone Scaffolds

| Approach | Advantages | Disadvantages | Relevance for this compound Analogues |

|---|---|---|---|

| Traditional Methods (e.g., Conrad-Limpach, Camps) | Well-established, versatile for various substitutions. | Harsh conditions, long reaction times, use of hazardous reagents. | Provides a foundational basis but requires significant optimization for sustainability. |

| Microwave-Assisted Synthesis | Rapid, improved yields, reduced solvent use. | Requires specialized equipment. | High potential for rapid library synthesis of analogues for screening. |

| Ultrasonication | Enhanced reaction rates and yields, energy efficient. | Scale-up can be challenging. | A promising green chemistry approach for laboratory-scale synthesis. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Can be complex to optimize. | Ideal for creating structural diversity in a time- and resource-efficient manner. |

| Nanocatalysis | High activity, selectivity, and reusability. | Catalyst synthesis and cost can be a factor. | Offers a sustainable and efficient route to novel derivatives. |

The synthesis of the closely related 1-Phenyl-2-trifluoromethyl-4-quinolone has been documented, providing a direct template for the development of synthetic routes to its difluoromethyl counterpart. nih.gov Future work will likely involve adapting these methods and incorporating green chemistry principles to generate a diverse library of analogues for biological evaluation.

Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Pathways

The quinolone core is famously associated with antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. nih.gov However, the vast chemical space occupied by quinolone derivatives suggests a much broader range of biological activities. A primary future challenge for this compound is to move beyond the established antibacterial paradigm and identify novel biological targets.

The introduction of a difluoromethyl group at the C-2 position, in conjunction with the N-1 phenyl substituent, could significantly alter the molecule's electronic and steric properties, potentially leading to interactions with new protein targets. Research should be directed towards screening this compound and its derivatives against a wide array of biological targets implicated in various diseases.

Potential areas for investigation include:

Anticancer Activity: Numerous quinolone derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and targeting kinases such as PI3K. nih.govyoutube.comuncw.eduresearchgate.net The structural similarity of 2-quinolones to coumarins, some of which are known anticancer agents, further supports this line of inquiry. nih.gov

Antiviral Activity: Certain quinolone-based molecules have shown promise as antiviral agents. researchgate.net

Antiparasitic Activity: Lipophilic quinolones have been investigated for their activity against parasites such as Plasmodium falciparum and Trypanosoma brucei brucei. acs.org

Enzyme Inhibition: The difluoromethyl ketone motif, structurally related to the difluoromethyl group in the target compound, has been explored in inhibitors of enzymes like cyclooxygenases (COX). researchgate.net

Elucidating the mechanism of action for any identified biological activity is a crucial subsequent step. This will involve a combination of biochemical assays, cellular imaging, and molecular biology techniques to pinpoint the precise molecular interactions and downstream signaling pathways affected by the compound.

Advanced Computational Modeling for Predictive Research in Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide the design of more potent and selective compounds. For this compound, advanced computational modeling will be instrumental in understanding its structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to the quinolone class to correlate chemical structures with biological activities, such as genotoxicity. uni-konstanz.denih.gov These models often use descriptors like the octanol-water partition coefficient (logP) and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to make predictions. uni-konstanz.denih.gov

Future computational research on this compound should involve:

Development of Specific QSAR Models: Once a biological activity is identified, a focused QSAR model can be built for this compound and its analogues to predict the activity of newly designed derivatives.

Molecular Docking Studies: Docking simulations can be used to predict the binding mode of the compound within the active site of potential protein targets, providing insights into key intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of the ligand-protein complex, assessing its stability and the conformational changes that occur upon binding. mdpi.com

Pharmacophore Modeling: Identifying the essential structural features required for a specific biological activity can guide the design of new molecules with improved properties.

The crystal structure of the related 1-Phenyl-2-trifluoromethyl-4-quinolone reveals that the N-bound phenyl ring is nearly orthogonal to the quinolinyl ring, a conformation adopted to minimize steric hindrance with the trifluoromethyl group. nih.gov This provides a valuable starting point for building accurate computational models of the difluoromethyl analogue.

Table 2: Key Computational Parameters for Quinolone Research

| Computational Method | Key Parameters/Descriptors | Application for this compound |

|---|---|---|

| QSAR | logP, εHOMO, εLUMO, topological indices. | Predicting biological activity and toxicity of new analogues. |

| Molecular Docking | Binding energy, interaction types (H-bonds, hydrophobic), RMSD. | Identifying potential biological targets and predicting binding modes. |

| Molecular Dynamics | Trajectory analysis, RMSF, protein-ligand interaction stability. | Assessing the stability of the compound in a binding pocket over time. |

| Pharmacophore Modeling | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. | Guiding the design of novel derivatives with enhanced activity. |

Integration with Emerging Technologies in Chemical and Biological Research for High-Throughput Studies

The rapid screening of large compound libraries is essential for identifying new lead compounds. High-Throughput Screening (HTS) technologies are central to this process and their integration into the research pipeline for this compound and its derivatives is a critical future direction. youtube.comresearchgate.netmdpi.comlimes-institut-bonn.de

Modern HTS platforms utilize robotics, liquid handling systems, and advanced detection methods to test millions of compounds in a short period. youtube.com For the compound , HTS can be employed in several ways:

Phenotypic Screening: Whole-cell-based assays can be used to screen for compounds that produce a desired biological effect, such as the inhibition of cancer cell growth or microbial pathogens, without prior knowledge of the specific target. nih.gov

Target-Based Screening: Once a biological target is hypothesized or identified, HTS assays can be developed to screen for compounds that directly interact with and modulate the activity of that target.

High-Content Screening (HCS): This imaging-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects. youtube.com

Emerging technologies that can be integrated with HTS to accelerate the discovery process include:

Click Chemistry for Library Synthesis: The use of robust and efficient reactions like the SuFEx click chemistry can enable the rapid, high-throughput synthesis of a diverse library of analogues for screening. nih.gov

Machine Learning and AI: Advanced algorithms can be used to analyze HTS data, identify patterns in structure-activity relationships, and predict promising new chemical scaffolds. youtube.com

Acoustic Dispensing Technology: This allows for the precise, non-contact transfer of nanoliter volumes of compounds, miniaturizing assays and reducing reagent consumption. youtube.com

Methodological Innovations in Analytical and Spectroscopic Characterization for Complex Matrices

As research progresses from in vitro studies to more complex biological systems, the ability to accurately detect and quantify this compound and its metabolites in complex matrices such as plasma, urine, and tissue becomes crucial. This presents significant analytical challenges that require methodological innovation.

The primary analytical technique for the sensitive and specific detection of quinolones in biological and environmental samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). usda.govnih.govjfda-online.com Future research in this area should focus on:

Developing and Validating Robust LC-MS/MS Methods: Tailored methods for the specific detection of this compound and its key metabolites will be necessary. This includes optimizing sample preparation, chromatographic separation, and mass spectrometric parameters.

Investigating Fragmentation Pathways: A thorough understanding of the mass spectrometric fragmentation patterns of the parent compound and its derivatives is essential for their unambiguous identification. nih.gov

Addressing Matrix Effects: Complex biological matrices can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Innovative sample preparation techniques are needed to minimize these effects. nih.gov

Advanced NMR Spectroscopy: While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. Advanced NMR techniques, including 2D experiments (COSY, HMBC), will be vital for confirming the structures of new synthetic derivatives and identifying metabolites. uncw.edursc.orggoogle.comrsc.org Concentration-dependent NMR studies could also provide insights into intermolecular interactions. uncw.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-2-trifluoromethyl-4-quinolone |

| 2-quinolone |

| 4-quinolone |

| Coumarin |

| Nalidixic acid |

| Ciprofloxacin (B1669076) |

| Lomefloxacin |

| Norfloxacin |

| Ofloxacin |

| Pefloxacin |

| Sparfloxacin |

| Grepafloxacin |

| Moxifloxacin |

| Gemifloxacin |

| CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) |

| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) |

| Podophyllotoxin |

| Combretastatin A-4 |

| Phenyl N-{4-(6-carbamoyl-7-methoxy-4-quinolyl)oxy-2-chlorophenyl}carbamate |

| 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinoline-carboxamide |

| 4-chloro-7-methoxy-quinoline-6-carboxamide |

| 4-amino-3-chlorophenol hydrochloride |

| Phenyl chloroformate |

| Cyclopropylamine |

| 2-heptyl-4(1H)-quinolone (HHQ) |

| 2-nonyl-4(1H)-quinolone |

| 2-(Δ1-nonenyl)-4(1H)-quinolone |

| 2-heptyl-4-hydroxyquinoline 1-oxide (HQNO) |

| Diethyl carbonate |

| Benzoylacetates |

| Aniline (B41778) |

| Benzoylacetanilide |

| 2-vinylquinolin-4-one |

| 4-methyl-3-vinylquinolin-2-one |

| Dimethyl acetylenedicarboxylate |

| Methyl anthranilate |

| 1-(2-cyclopropylaminophenyl)ethanone |

| Dimethylformamide dimethylacetal (DMFDMA) |

| Echinopsine |

| 2-aminoacetophenone |

| Benzoyl chloride |

| 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline |

| 6-fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline |

Q & A

Q. What are the optimal synthetic routes for 2-Difluoromethyl-1-phenyl-4(1H)-quinolone, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process: (i) formation of α-chloro ketones via coupling reactions and (ii) cyclization to generate the quinolone backbone. For fluorinated derivatives, fluorination is introduced either during cyclization (e.g., via difluoromethyl precursors) or through post-synthetic modifications. Key factors include temperature control (60–120°C), solvent selection (DMF or THF for Pd-catalyzed couplings), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) . Yield optimization requires precise monitoring of intermediates via TLC or HPLC.

Q. How does fluorination at the 2-position impact physicochemical properties like solubility and stability?

Fluorination enhances electronegativity, reducing electron density on the quinolone ring. This increases metabolic stability by resisting cytochrome P450-mediated oxidation. However, fluorinated derivatives often exhibit poor aqueous solubility due to hydrophobic CF/CF groups. Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or formulation with cyclodextrins . Stability studies under varying pH (e.g., simulated gastric fluid) are critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimalarial or antimicrobial efficacy?

SAR studies should systematically vary substituents on the quinolone core (e.g., phenyl, difluoromethyl) and benzenoid ring (e.g., chloro, methoxy). For antimalarial activity, prioritize analogs with EC < 100 nM against Plasmodium falciparum strains (e.g., W2, TM90-C2B). Key parameters include:

- Lipophilicity : LogP values (2–4) balance membrane permeability and solubility.

- Electron-withdrawing groups : Chloro or fluoro substituents at C6/C7 enhance redox cycling, critical for targeting mitochondrial electron transport chains . Parallel SPR (structure-property relationship) studies should assess metabolic stability using liver microsomes and cytotoxicity in mammalian cell lines (e.g., HepG2) .